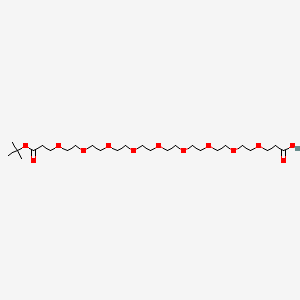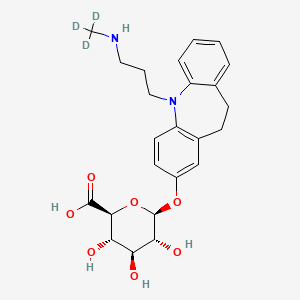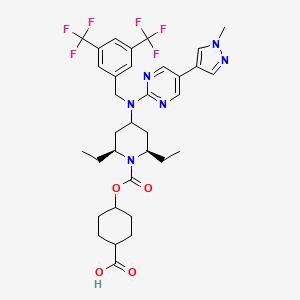
Tazarotene sulfone-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tazarotene sulfone-d8 is a deuterated form of tazarotene sulfone, a derivative of tazarotene. Tazarotene is a third-generation acetylenic retinoid used primarily in the treatment of acne, psoriasis, and photoaging. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tazarotene due to its stable isotope labeling.
Métodos De Preparación
The synthesis of tazarotene sulfone-d8 involves several steps, starting from commercially available precursors. The general synthetic route includes:
Starting Materials: The synthesis begins with 4,4-dimethyl-6-bromothiochromane S-oxide, 2-methyl-3-butyn-2-ol, and 6-chloronicotinic acid ethyl ester.
Reaction Conditions: The key steps involve palladium-mediated coupling reactions, which are efficient and avoid the use of hazardous organometallic compounds.
Análisis De Reacciones Químicas
Tazarotene sulfone-d8 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiochromane moiety can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The acetylenic bond allows for substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions: Typical reagents include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
Tazarotene sulfone-d8 has several applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of tazarotene in biological systems.
Metabolic Pathways: Helps in identifying and quantifying the metabolites of tazarotene.
Drug Development: Assists in the development of new retinoid-based therapies by providing insights into the drug’s behavior in the body.
Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to trace the metabolic fate of tazarotene.
Mecanismo De Acción
The mechanism of action of tazarotene sulfone-d8 is similar to that of tazarotene:
Retinoic Acid Receptors: The active form, tazarotenic acid, binds to retinoic acid receptors (RARα, RARβ, and RARγ), with a higher affinity for RARβ and RARγ.
Gene Expression: This binding modifies gene expression, leading to the regulation of cell proliferation, differentiation, and apoptosis.
Pathways Involved: The pathways influenced include those related to skin cell turnover and inflammation, making it effective in treating conditions like acne and psoriasis.
Comparación Con Compuestos Similares
Tazarotene sulfone-d8 can be compared with other retinoid derivatives:
Tazarotene: The non-deuterated form, used widely in dermatology.
Isotretinoin: Another retinoid used for severe acne, but with a different mechanism of action.
Adapalene: A third-generation retinoid with similar applications but different receptor affinities.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and medical fields.
Propiedades
Fórmula molecular |
C21H21NO4S |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
ethyl 6-[2-[3,3-dideuterio-1,1-dioxo-4,4-bis(trideuteriomethyl)-2H-thiochromen-6-yl]ethynyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H21NO4S/c1-4-26-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-27(19,24)25/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3,11D2 |
Clave InChI |
SJFOIGKIUMLIQZ-GHVPMAEMSA-N |
SMILES isomérico |
[2H]C1(CS(=O)(=O)C2=C(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)[2H] |
SMILES canónico |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)(=O)CCC3(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


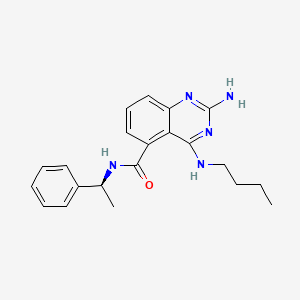
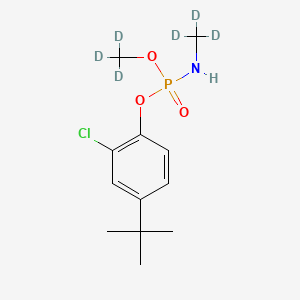
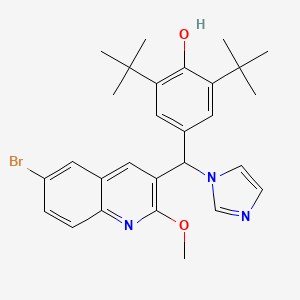
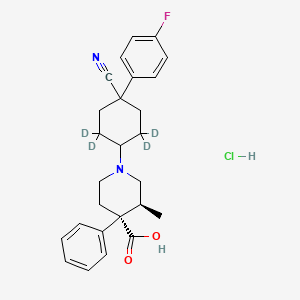
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)

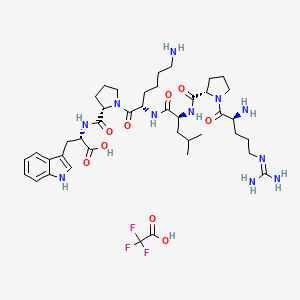
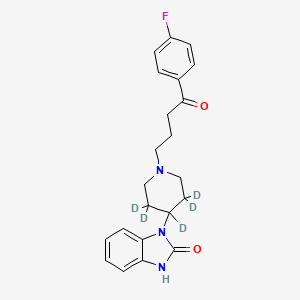


![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
